molecular formula C21H22O5 B1675293 Licochalcone D CAS No. 144506-15-0

Licochalcone D

Cat. No. B1675293
M. Wt: 354.4 g/mol
InChI Key: RETRVWFVEFCGOK-RMKNXTFCSA-N
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Description

Licochalcone D (LCD) is a flavonoid isolated from the Chinese medicinal plant Glycyrrhiza inflata . It has antioxidant, anti-inflammatory, and anti-cancer properties . It’s also known for its prominent anti-cancer effects .


Synthesis Analysis

The first total synthesis of Licochalcone D was developed using a water-accelerated [3,3]-sigmatropic rearrangement method . Chalcones, including Licochalcone D, are structurally diverse and can easily cyclize to form a flavonoid structure .


Molecular Structure Analysis

The chemical formula of Licochalcone D is C21H22O5, with an exact mass of 354.15 and a molecular weight of 354.400 .


Chemical Reactions Analysis

Chalcones, including Licochalcone D, are biogenetic precursors of flavonoids and isoflavonoids . They have a core composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system .


Physical And Chemical Properties Analysis

Licochalcone D is an aromatic ketone that forms the central core of many important biological compounds . It can exist in both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .

Scientific Research Applications

  • Oxidative Stress-Induced Senescence : Licochalcone D has been shown to ameliorate oxidative stress-induced senescence. It achieves this by upregulating AMPK-mediated activation of autophagy in human bone marrow-mesenchymal stem cells. In animal models, it reversed the effects of oxidative stress-induced senescence markers in heart and hippocampal tissues. This suggests its potential as an antioxidant and anti-senescent agent, with implications for aging and related diseases (Maharajan et al., 2021).

  • Inhibition of Mast Cell Degranulation : Research has shown that Licochalcone D can significantly inhibit mast cell degranulation, a process crucial in allergic responses. It does this by reducing intracellular Ca2+ levels and inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK). This suggests its potential use in treating allergic conditions (Tanifuji et al., 2010).

Other studies on licochalcones, though not specifically on Licochalcone D, have shown a range of potential applications:

Safety And Hazards

Licochalcone D is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Licochalcone D has shown potential as an antioxidant reagent for preventing disease-related pathological phenotypes of Parkinson’s disease . More research is needed to confirm the antineoplastic effects of Licochalcones .

properties

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRVWFVEFCGOK-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162738
Record name Licochalcone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licochalcone D

CAS RN

144506-15-0
Record name Licochalcone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOCHALCONE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
363
Citations
J Furusawa, M Funakoshi-Tago, T Mashino… - International …, 2009 - Elsevier
… that Licochalcone B and Licochalcone D significantly inhibited LPS-… A, Licochalcone B and Licochalcone D effectively inhibited LPS-… Consequently, Licochalcone B and Licochalcone D …
Number of citations: 124 www.sciencedirect.com
J ichi Furusawa, M Funakoshi-Tago… - International …, 2009 - keio.elsevierpure.com
… that Licochalcone B and Licochalcone D significantly inhibited LPS-… A, Licochalcone B and Licochalcone D effectively inhibited LPS-… Consequently, Licochalcone B and Licochalcone D …
Number of citations: 1 keio.elsevierpure.com
L Si, X Yan, W Hao, X Ma, H Ren, B Ren… - Oncology …, 2018 - spandidos-publications.com
… The aim of the present study was to determine the effects of Licochalcone D (LD) on the apoptosis and migration and invasion in human melanoma A375 cells. Cell proliferation was …
Number of citations: 30 www.spandidos-publications.com
N Maharajan, CD Ganesan, C Moon, CH Jang… - International Journal of …, 2021 - mdpi.com
… In this study we chose Licochalcone D (Lico D) to explore its role in anti-aging properties. Lico D was first isolated as a prenylated retrochalcone from Glycyrrhiza inflata (G. inflata) in …
Number of citations: 23 www.mdpi.com
X Yuan, H Niu, P Wang, J Lu, H Zhao, S Liu, Q Zheng… - PLoS …, 2015 - journals.plos.org
… The present study was designed to investigate whether licochalcone D (LD) could be a cardioprotective agent in ischemia/reperfusion (I/R) injury and to shed light on its possible …
Number of citations: 40 journals.plos.org
SY Hwang, K Wi, G Yoon, CJ Lee, SI Lee… - Biomolecules & …, 2023 - ncbi.nlm.nih.gov
… This study investigated the cancer preventive efficacy of licochalcone D (LicoD), a chalcone derivative in licorice extract, in EGF and TPA-induced transformed skin keratinocyte cells. …
Number of citations: 6 www.ncbi.nlm.nih.gov
SJ Kim, JG Jun - Bulletin of the Korean Chemical Society, 2013 - koreascience.kr
… Licochalcone D has an allyl group on … licochalcone D has not been reported even possessing the strongest anti-inflammatory activity. Therefore, the first total synthesis of licochalcone D …
Number of citations: 10 koreascience.kr
HN Oh, MH Lee, E Kim, AW Kwak, G Yoon, SS Cho… - Biomolecules, 2020 - mdpi.com
… Licochalcone D (LCD) is an active flavonoid isolated from … Licochalcone D (LCD) and epidermal growth factor receptor (… Licochalcone D (LCD) and epidermal growth factor receptor (…
Number of citations: 30 www.mdpi.com
JH Seo, HW Choi, HN Oh, MH Lee… - Journal of Cellular …, 2019 - Wiley Online Library
Licochalcone (LC) families have been reported to have a wide range of biological function such as antioxidant, antibacterial, antiviral, and anticancer effects. Although various beneficial …
Number of citations: 22 onlinelibrary.wiley.com
Z Wang, Z Liu, Y Cao, S Paudel, G Yoon… - Bulletin of the Korean …, 2013 - researchgate.net
… A recent study reported that licochalcone D inhibits mast cell degranulation by inhibiting … 2 Though the first total synthesis of licochalcone D has been published recently, this synthetic …
Number of citations: 15 www.researchgate.net

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